REACTION_CXSMILES
|
[CH3:1][CH:2]1[CH2:7][NH:6][CH2:5][CH2:4][NH:3]1.[CH:8]1([N:11]2[C:20]3[C:15](=[C:16]([CH3:23])[C:17]([F:22])=[C:18](F)[CH:19]=3)[C:14](=[O:24])[C:13]([C:25]([OH:27])=[O:26])=[CH:12]2)[CH2:10][CH2:9]1>CN1CCCC1=O>[CH:8]1([N:11]2[C:20]3[C:15](=[C:16]([CH3:23])[C:17]([F:22])=[C:18]([N:6]4[CH2:5][CH2:4][NH:3][CH:2]([CH3:1])[CH2:7]4)[CH:19]=3)[C:14](=[O:24])[C:13]([C:25]([OH:27])=[O:26])=[CH:12]2)[CH2:9][CH2:10]1
|
Name
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|
Quantity
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0.65 g
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Type
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reactant
|
Smiles
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CC1NCCNC1
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Name
|
|
Quantity
|
0.48 g
|
Type
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reactant
|
Smiles
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C1(CC1)N1C=C(C(C2=C(C(=C(C=C12)F)F)C)=O)C(=O)O
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Name
|
|
Quantity
|
5 mL
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Type
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solvent
|
Smiles
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CN1C(CCC1)=O
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Control Type
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UNSPECIFIED
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Setpoint
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90 °C
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Conditions are dynamic
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1
|
Details
|
See reaction.notes.procedure_details.
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Type
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DISTILLATION
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Details
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After distilling off the solvent under reduced pressure
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Type
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ADDITION
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Details
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the residue was added with ethanol
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Type
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FILTRATION
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Details
|
The resulting crystals were filtered
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Type
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CUSTOM
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Details
|
recrystallized from ethyl acetate-ethanol
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Name
|
|
Type
|
product
|
Smiles
|
C1(CC1)N1C=C(C(C2=C(C(=C(C=C12)N1CC(NCC1)C)F)C)=O)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 231 mg | |
YIELD: CALCULATEDPERCENTYIELD | 37.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |